molecular formula C12H17IO5 B12283950 6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one

6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one

Cat. No.: B12283950
M. Wt: 368.16 g/mol
InChI Key: KCDMXJPJSNKXGT-UHFFFAOYSA-N
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Description

6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one is a complex organic compound characterized by its unique structure, which includes an iodine atom, methoxy groups, and a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by the introduction of methoxy groups and the formation of the benzodioxin ring. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound’s structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its medicinal properties includes exploring its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    6-iodo-2,3-dimethoxypyridine: Shares the iodine and methoxy groups but has a different core structure.

    6,7-dimethoxy-2,3-dimethylquinoxaline: Similar in having methoxy and dimethyl groups but differs in the ring structure.

Uniqueness

What sets 6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one apart is its unique benzodioxin ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17IO5

Molecular Weight

368.16 g/mol

IUPAC Name

6-iodo-2,3-dimethoxy-2,3-dimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-one

InChI

InChI=1S/C12H17IO5/c1-11(15-3)12(2,16-4)18-10-6-8(14)7(13)5-9(10)17-11/h5,9-10H,6H2,1-4H3

InChI Key

KCDMXJPJSNKXGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2C=C(C(=O)CC2O1)I)(C)OC)OC

Origin of Product

United States

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